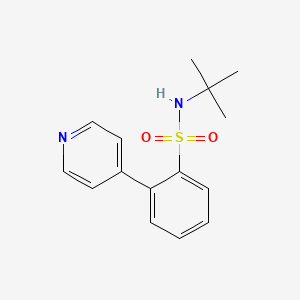
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone
説明
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone, also known as MDBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MDBP is a piperazinone derivative that is structurally related to the psychoactive drug, MDA (3,4-methylenedioxyamphetamine), and has been found to exhibit interesting pharmacological properties.
作用機序
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone is not fully understood, but it is believed to involve the activation of the serotonin transporter (SERT) and the subsequent release of serotonin from presynaptic neurons. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been shown to have a higher affinity for SERT than other selective serotonin releasing agents, such as MDMA (3,4-methylenedioxymethamphetamine), which makes it a more potent SSRA. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been found to have a lower affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) than MDMA, which suggests that it may have a more selective effect on the serotonin system.
Biochemical and Physiological Effects
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been shown to have a number of biochemical and physiological effects that are related to its selective serotonin releasing properties. For example, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been found to increase extracellular levels of serotonin in the brain, which can lead to a number of physiological effects, such as increased heart rate, blood pressure, and body temperature. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been shown to have anxiogenic and locomotor stimulant effects in animal models, which suggests that it may have potential as a therapeutic agent for anxiety disorders and other psychiatric conditions.
実験室実験の利点と制限
One of the main advantages of using 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone in lab experiments is its selectivity for the serotonin system. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been found to have a lower potential for abuse and addiction than other psychoactive drugs, such as MDMA. However, there are also limitations to using 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone in lab experiments. For example, the long-term effects of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone on the brain and other organs are not well understood, and more research is needed to fully understand the potential risks associated with its use.
将来の方向性
There are several future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone. One area of interest is the potential therapeutic applications of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone for anxiety disorders and other psychiatric conditions. Another area of interest is the development of new selective serotonin releasing agents that have improved pharmacological properties and lower potential for abuse and addiction. Additionally, more research is needed to fully understand the mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone and its long-term effects on the brain and other organs. Overall, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone is a promising compound that has the potential to advance our understanding of the serotonin system and its role in various physiological and pathological processes.
科学的研究の応用
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been found to exhibit interesting pharmacological properties that make it a potential candidate for biomedical research. One of the most promising applications of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone is its use as a tool for studying the serotonin system in the brain. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone has been shown to act as a selective serotonin releasing agent (SSRA), which means that it can selectively release serotonin from presynaptic neurons into the synaptic cleft, leading to an increase in serotonin levels in the brain. This property of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-methyl-2-piperazinone makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as mood regulation, anxiety, and depression.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-15-4-5-16(9-13(15)17)14(18)10-2-3-11-12(8-10)20-7-6-19-11/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDRBGKGKRNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-cyclopentyl-4-[4-(2,4-difluorophenyl)-5-methyl-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B4253687.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(4-pyridinyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4253703.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4253713.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)nicotinamide](/img/structure/B4253718.png)
![N-(4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B4253731.png)
![1-(1-isobutyrylpiperidin-3-yl)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}methanamine](/img/structure/B4253732.png)
![[(3-{[3-(hydroxymethyl)-3-isobutylpiperidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B4253737.png)
![(1R*,2R*)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4253748.png)
![1-{[1-(2-furylmethyl)piperidin-4-yl]carbonyl}-3-phenylpyrrolidin-3-ol](/img/structure/B4253753.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4253755.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4253769.png)
![N-benzyl-N-methyl-3-{1-[(4-oxo-4H-chromen-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4253785.png)